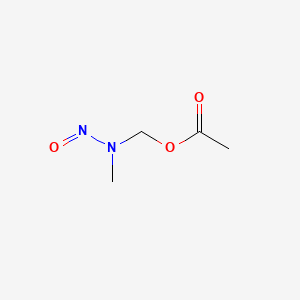

Methyl(acetoxymethyl)nitrosamine

Description

Properties

IUPAC Name |

[methyl(nitroso)amino]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O3/c1-4(7)9-3-6(2)5-8/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBXQXRXMGCOVHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCN(C)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50205386 | |

| Record name | Methyl(acetoxymethyl)nitrosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50205386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56856-83-8 | |

| Record name | Methanol, 1-(methylnitrosoamino)-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56856-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl(acetoxymethyl)nitrosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056856838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl(acetoxymethyl)nitrosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50205386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis and Characterization of Methyl(acetoxymethyl)nitrosamine

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Contextualizing a Potent Carcinogen

Methyl(acetoxymethyl)nitrosamine (Ac-MNDM) is a potent carcinogenic compound belonging to the N-nitrosamine class. Its significance in research stems from its role as a stable, transportable precursor to the highly reactive methyldiazonium ion, a key metabolite of the carcinogen N-nitrosodimethylamine (NDMA). Understanding the synthesis and characterization of Ac-MNDM is crucial for toxicological studies, carcinogenicity research, and the development of analytical standards to detect nitrosamine impurities in pharmaceuticals and consumer products. This guide provides a detailed, experience-driven walkthrough of its synthesis, purification, and comprehensive characterization, emphasizing the scientific rationale behind each step.

Chapter 1: The Imperative of Safety—Handling a Potent Carcinogen

Before any experimental work commences, it is paramount to recognize that N-nitrosamines are classified as probable human carcinogens. All handling and synthesis steps must be performed under the strictest safety protocols.

Core Safety Mandates:

-

Designated Work Area: All work must be conducted in a designated area, exclusively for carcinogen handling, within a certified chemical fume hood to prevent inhalation exposure.

-

Personal Protective Equipment (PPE): A non-negotiable requirement. This includes a lab coat, chemical-resistant gloves (nitrile is a common choice, but double-gloving is recommended), and safety glasses with side shields or goggles.[1]

-

Waste Disposal: All contaminated materials—glassware, pipette tips, gloves, and reaction residues—must be treated as hazardous chemical waste.[1][2] Never dispose of nitrosamine waste down the drain.[2] Chemical degradation is the preferred method for disposal.

-

Decontamination Protocol: A robust decontamination procedure must be in place. A simple and effective method involves the reduction of the nitrosamine to its corresponding amine using aluminum-nickel alloy powder and aqueous alkali.[3][4][5]

Chapter 2: Synthesis of this compound

The synthesis of α-acetoxy nitrosamines like Ac-MNDM is typically achieved through the nitrosation of a corresponding secondary amine precursor. The following protocol is based on established principles of nitrosamine synthesis.[6][7][8]

Principle of Synthesis

The core of the synthesis is the reaction of a secondary amine with a nitrosating agent, typically nitrous acid (HNO₂) generated in situ from an alkali metal nitrite (e.g., sodium nitrite) under acidic conditions.[9] The secondary amine itself must first be synthesized and functionalized with the acetoxymethyl group.

Experimental Protocol: A Step-by-Step Methodology

Step 1: Preparation of the Secondary Amine Precursor

The precursor, N-(acetoxymethyl)methylamine, is not commonly available and must be synthesized. A logical approach involves the reaction of N-methyl-N-(hydroxymethyl)amine with acetic anhydride.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a thermometer, dissolve N-methyl-N-(hydroxymethyl)amine (1 equivalent) in a suitable aprotic solvent like dichloromethane (DCM).

-

Acylation: Cool the solution to 0°C in an ice bath. Add acetic anhydride (1.1 equivalents) dropwise via the dropping funnel, ensuring the temperature does not exceed 5°C.

-

Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction with a saturated sodium bicarbonate solution to neutralize excess acid and anhydride. Extract the aqueous layer multiple times with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. The crude N-(acetoxymethyl)methylamine can be purified by vacuum distillation or column chromatography if necessary.

Step 2: Nitrosation to Yield this compound

-

Reaction Setup: Dissolve the purified N-(acetoxymethyl)methylamine (1 equivalent) in a mixture of DCM and water. Cool the biphasic mixture to 0°C in an ice bath with vigorous stirring.

-

Acidification: Slowly add concentrated hydrochloric acid to acidify the aqueous layer to a pH of approximately 3-4.

-

Nitrosation: Prepare a solution of sodium nitrite (1.5 equivalents) in water. Add this solution dropwise to the vigorously stirred, acidified mixture, maintaining the temperature at 0°C. Causality Note: Maintaining a low temperature is critical to prevent decomposition of nitrous acid and minimize side reactions.

-

Reaction Completion: After the addition is complete, allow the reaction to stir at 0°C for 2-3 hours. The reaction progress can be monitored by quenching a small aliquot with sulfamic acid and analyzing the organic layer by TLC.

-

Work-up: Separate the organic layer. Wash it sequentially with a 5% sodium bicarbonate solution (to remove acid) and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Final Product: Carefully remove the solvent under reduced pressure at low temperature to yield the crude this compound as a pale yellow liquid.[6]

Purification of the Final Compound

Trace impurities can interfere with characterization and toxicological studies. Column chromatography is the method of choice for purification.

-

Stationary Phase: Silica gel.

-

Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. The optimal gradient should be determined by TLC analysis.

-

Rationale: The polarity difference between the slightly polar nitrosamine product and any non-polar starting materials or polar by-products allows for effective separation.

dot graph TD { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Caption: Workflow for the synthesis of this compound.

Chapter 3: Characterization—A Self-Validating Analytical System

Confirming the identity and purity of the synthesized this compound requires a multi-technique approach. Each analysis provides a piece of the puzzle, and together they form a self-validating system.

The Phenomenon of Rotamers

A critical concept in the characterization of asymmetrical nitrosamines is the existence of rotational isomers, or rotamers (Z and E isomers), due to the partial double-bond character of the N-N bond.[10] This restricted rotation means that for a single compound like Ac-MNDM, two distinct species can be observed in NMR spectra and sometimes in chromatograms, often in an unequal ratio.[10][11][12]

dot graph ER { graph [fontname="Arial", fontsize=12]; node [shape=none, fontname="Arial", fontsize=11]; edge [color="#5F6368", arrowhead=none];

}

Caption: Restricted N-N bond rotation leads to stable Z and E rotamers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Due to the presence of rotamers, you should expect to see two sets of signals for each unique proton and carbon.[10][11][13]

-

¹H NMR: The spectrum will show distinct signals for the N-methyl (N-CH₃), the bridging methylene (N-CH₂-O), and the acetyl methyl (O-C(O)-CH₃) groups. Each of these will likely appear as two separate signals (a major and a minor set) corresponding to the two rotamers. The chemical shift difference between the rotameric N-CH₃ signals can be significant, often greater than 0.7 ppm.[11]

-

¹³C NMR: Similarly, the ¹³C spectrum will display two sets of resonances for the three unique carbon environments, plus the carbonyl carbon. The chemical shifts will be indicative of the functional groups present.

| Functional Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Rationale / Notes |

| N-CH₃ | ~3.0 and ~3.8 | ~33 and ~40 | Two distinct signals due to Z/E isomerism. Significant downfield shift for one rotamer.[11] |

| N-CH₂ -O | ~5.0 and ~5.7 | ~75 - 85 | Methylene protons adjacent to both nitrogen and oxygen are significantly deshielded. |

| O-C(O)-CH₃ | ~2.1 | ~21 | Typical range for an acetate methyl group. Rotameric effect may be less pronounced here. |

| O-C(O) -CH₃ | - | ~170 | Carbonyl carbon resonance, typically a sharp singlet. Two signals may be observed.[11] |

| (Note: Expected shifts are estimates based on typical values for similar functional groups and may vary depending on solvent and instrument.)[14][15] |

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and to study fragmentation patterns, which can provide further structural confirmation. LC-MS/MS is the preferred technique for nitrosamine analysis.[16]

-

Molecular Ion: For Ac-MNDM (C₄H₈N₂O₃), the expected monoisotopic mass is 132.0535 g/mol . Using a high-resolution mass spectrometer (HRMS) allows for confirmation of the elemental composition.

-

Fragmentation Pattern: Protonated nitrosamines exhibit characteristic fragmentation pathways in tandem MS (MS/MS). A primary and diagnostic fragmentation is the neutral loss of the nitroso group (•NO), resulting in a loss of 30 Da.[17]

-

[M+H]⁺ (m/z 133) → [M+H - 30]⁺ (m/z 103)

-

Chromatographic Analysis

Chromatography (GC or LC) is essential for assessing the purity of the synthesized compound.

-

Technique: While volatile nitrosamines can be analyzed by GC-MS, LC-MS is often preferred to avoid potential thermal degradation.[18]

-

Purity Assessment: A pure sample should ideally show a single major peak (or two closely eluting peaks if the rotamers are separated by the column) corresponding to the target compound. The peak area percentage can be used to estimate purity.

dot graph TD { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Caption: A multi-technique workflow for validating the synthesized compound.

References

-

Lee, J., et al. (2022). NMR Assignments of Six Asymmetrical N-Nitrosamine Isomers Determined in an Active Pharmaceutical Ingredient by DFT Calculations. Molecules, 27(15), 4749. Available from: [Link]

-

Lunn, G., Sansone, E. B., & Keefer, L. K. (1983). Safe disposal of carcinogenic nitrosamines. Carcinogenesis, 4(3), 315–319. Available from: [Link]

-

Lunn, G., Sansone, E. B., & Keefer, L. K. (1983). Safe disposal of carcinogenic nitrosamines. Carcinogenesis, 4(3), 315–319. Available from: [Link]

-

Lee, J., et al. (2022). NMR Assignments of Six Asymmetrical N-Nitrosamine Isomers Determined in an Active Pharmaceutical Ingredient by DFT Calculations. ResearchGate. Available from: [Link]

-

Lunn, G., Sansone, E. B., & Keefer, L. K. (1983). Safe disposal of carcinogenic nitrosamines. Carcinogenesis. Available from: [Link]

-

Ji, C., et al. (1984). [Synthesis of N-2-methylpropyl-N-1'-methylacetonylnitrosamine and its physical properties]. Zhongguo Yi Xue Ke Xue Yuan Xue Bao, 6(4), 269-71. Available from: [Link]

-

Supporting Information. ScienceOpen. Available from: [Link]

-

Lee, J., et al. (2022). NMR Assignments of Six Asymmetrical N-Nitrosamine Isomers Determined in an Active Pharmaceutical Ingredient by DFT Calculations. PubMed. Available from: [Link]

-

Karabatsos, G. J., & Taller, R. A. (1964). Structural Studies by Nuclear Magnetic Resonance. IX. Configurations and Conformations of N-Nitrosamines. Journal of the American Chemical Society. Available from: [Link]

-

ResearchGate. MS–MS spectra of the seven nitrosamines. Available from: [Link]

-

American Chemical Society. (2011). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available from: [Link]

-

Nanda, K., et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid Communications in Mass Spectrometry, 36(8), e9261. Available from: [Link]

-

Goldberg, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available from: [Link]

-

Swissmedic. Nitrosamines by GC-MS/MS. Available from: [Link]

-

Shimadzu. Quantitation of 8 Nitrosamines in 12 different solvents by LC-MS/MS system. Available from: [Link]

-

ORCA - Cardiff University. Non‐Conventional Methodologies for the Synthesis of N‐Nitrosamines. Available from: [Link]

-

Stenutz, R. This compound. Available from: [Link]

-

U.S. Food & Drug Administration. (2023). Control of Nitrosamine Impurities in Human Drugs. Available from: [Link]

-

Wiessler, M. (1980). Synthesis of monosaccharide nitrosamines. IARC Scientific Publications, (31), 341-5. Available from: [Link]

-

Organic Syntheses Procedure. nitrosomethylurea. Available from: [Link]

-

University of Wisconsin. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]

-

Holzgrabe, U. (2007). NMR spectroscopy in pharmacy. Available from: [Link]

-

ResearchGate. (PDF) Synthesis of alpha, alpha-Disubstituted alpha-Acetoxy Esters and alpha, alpha-Disubstituted alpha-Hydroxy Acids by Baeyer-Villiger Oxidation of the Corresponding …. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.tamu.edu [chem.tamu.edu]

- 3. Safe disposal of carcinogenic nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

- 6. [Synthesis of N-2-methylpropyl-N-1'-methylacetonylnitrosamine and its physical properties] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. fda.gov [fda.gov]

- 10. Structure of Nitrosamine Drug Impurities and Implications for Chemical Analysis [acanthusresearch.com]

- 11. NMR Assignments of Six Asymmetrical N-Nitrosamine Isomers Determined in an Active Pharmaceutical Ingredient by DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. NMR Assignments of Six Asymmetrical N-Nitrosamine Isomers Determined in an Active Pharmaceutical Ingredient by DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scs.illinois.edu [scs.illinois.edu]

- 15. kgroup.du.edu [kgroup.du.edu]

- 16. shimadzu.com [shimadzu.com]

- 17. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. edqm.eu [edqm.eu]

An In-depth Technical Guide to the Chemical Properties and Stability of Methyl(acetoxymethyl)nitrosamine

This guide provides a comprehensive technical overview of Methyl(acetoxymethyl)nitrosamine, a compound of significant interest in toxicological and cancer research. As a stable derivative of a dimethylnitrosamine metabolite, its study offers crucial insights into the mechanisms of nitrosamine-induced carcinogenicity.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical characteristics, stability, reactivity, and handling.

Section 1: Core Chemical Identity and Properties

This compound, also known as α-acetoxy dimethylnitrosamine, is a key compound for studying the biological activity of N-nitrosamines.[1] Understanding its fundamental properties is the first step in designing robust experimental protocols.

Chemical Identifiers and Molecular Structure

A clear identification of this compound is critical for accurate research and reporting.

| Identifier | Value |

| CAS Number | 56856-83-8[1][3] |

| IUPAC Name | [methyl(nitroso)amino]methyl acetate |

| Synonyms | This compound, α-Acetoxy dimethylnitrosamine, Acetoxymethyl methylnitrosamine[1][4] |

| Molecular Formula | C₄H₈N₂O₃[1] |

| Molecular Weight | 132.12 g/mol [1] |

| Canonical SMILES | CN(COC(C)=O)N=O[3] |

| InChIKey | WBXQXRXMGCOVHA-UHFFFAOYSA-N[3][4] |

Physicochemical Characteristics

These properties are essential for handling, storage, and experimental design.

| Property | Value/Description | Source |

| Appearance | Liquid | |

| Purity | ≥97% to ≥98% (Commercially available) | [1] |

| Solubility | Soluble in water | [5] |

| Boiling Point | 244.01°C (Rough estimate) | [6] |

| Density | 1.4207 g/cm³ (Rough estimate) | [6] |

Section 2: Stability, Decomposition, and Reactivity

The stability of this compound is a critical factor, as its decomposition is directly linked to its biological activity. N-nitrosamines as a class are known for their potential to degrade under various conditions, and this compound is no exception.[7]

General Stability Profile

N-nitrosamines can be unstable in acidic solutions or when exposed to light, particularly UV light.[8] Their stability is influenced by factors such as pH, temperature, and the presence of other reactive species.[7] For this compound, the ester linkage introduces a specific site of vulnerability.

Hydrolytic Instability: The Key to Activation

The primary route of decomposition for this compound is hydrolysis of the acetate ester. This process is crucial as it is the first step in its metabolic activation to a carcinogenic agent.

-

Enzymatic Hydrolysis: In biological systems, esterases rapidly hydrolyze the compound.[9] Studies have shown that liver and serum homogenates exhibit high hydrolytic activity, leading to a very short in vivo half-life. After intravenous application in rats, only 10% of the initial concentration remained in the blood after just 20 seconds.[9]

-

Chemical Hydrolysis: The compound can also undergo hydrolysis under aqueous conditions, a process influenced by pH. Alkaline conditions can accelerate the breakdown of the ester.[7]

The hydrolysis of this compound is the rate-limiting step for its DNA-alkylating activity. The resulting unstable α-hydroxymethyl-methylnitrosamine intermediate rapidly decomposes to form formaldehyde and the highly reactive methyldiazonium ion, which is the ultimate carcinogenic species that methylates DNA.

Caption: Metabolic activation pathway of this compound.

Factors Influencing Stability

-

Temperature: Store at -20°C for long-term stability. While it can be shipped at ambient temperatures, prolonged exposure to higher temperatures will accelerate degradation.

-

pH: Stability decreases in acidic or alkaline solutions due to accelerated hydrolysis.[10] Neutral pH is generally preferred for short-term storage of solutions.

-

Light: As with many nitrosamines, exposure to UV light should be avoided to prevent photolytic degradation.[7][8]

Section 3: Biological Activity and Mechanism of Action

This compound is valued in research precisely because it mimics the metabolic activation of dimethylnitrosamine, a potent carcinogen.[1] Its biological effects are a direct consequence of its chemical reactivity following hydrolysis.

Carcinogenicity and Mutagenicity

This compound is a known carcinogen and mutagen.[5] It induces tumor formation in vivo and has been shown to be carcinogenic in various animal models, including Syrian golden hamsters and rats, through different routes of administration such as inhalation, subcutaneous, and intravenous application.[5][11][12] The primary mechanism is the formation of DNA adducts by the methyldiazonium ion, which leads to mutations if not repaired, initiating carcinogenesis.[13]

Immunosuppressive Effects

Beyond its carcinogenic properties, this compound exhibits immunosuppressive activities. For instance, it has been shown to inhibit the production of interleukin-8 (IL-8) and monocyte chemoattractant protein-1 (MCP-1) in human alveolar and bronchial epithelial cells.[5] This modulation of inflammatory mediators highlights its broader toxicological profile.

Section 4: Synthesis and Analytical Methodologies

The synthesis and analysis of nitrosamines require specialized procedures due to their hazardous nature and the need for trace-level detection.

Synthesis Principles

While specific, detailed synthesis protocols for this compound are proprietary or found in specialized literature, the general synthesis of N-nitrosamines involves the reaction of a secondary amine with a nitrosating agent, typically sodium nitrite, under acidic conditions.[14][15] For isotopically labeled standards used in analytical quantification, a common pathway involves the N-alkylation of a protected amine with a labeled alkyl halide, followed by deprotection and nitrosation.[16]

Protocol: Analytical Characterization

Due to the classification of nitrosamines as probable human carcinogens, highly sensitive and selective analytical methods are required for their detection and quantification, especially as impurities in pharmaceutical products.[17][18]

Objective: To accurately quantify this compound in a given matrix.

Recommended Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity, selectivity, and applicability to less volatile and thermally unstable compounds.[17][19]

Step-by-Step Methodology:

-

Standard Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Perform serial dilutions to create a calibration curve covering the expected concentration range.

-

Causality: Using a certified reference standard is crucial for accurate quantification. The calibration curve establishes the relationship between instrument response and concentration.

-

-

Sample Preparation:

-

The goal is to extract the analyte from the matrix and remove interfering components.

-

For a solid matrix (e.g., drug product), this may involve dissolution in a suitable solvent, followed by centrifugation or filtration.

-

A simple "dilute-and-shoot" approach may be sufficient for some matrices, but for complex samples, a Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) may be necessary to enhance sensitivity and reduce matrix effects.[19]

-

Causality: Proper sample preparation is critical to prevent ion suppression or enhancement in the MS source, ensuring accurate and reproducible results.

-

-

LC-MS/MS Analysis:

-

Chromatography (LC):

-

Use a C18 reverse-phase column for separation.

-

Employ a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid to improve peak shape and ionization efficiency.

-

Causality: Chromatographic separation is essential to resolve the analyte from isomers and matrix components, preventing co-elution and ensuring accurate MS detection.

-

-

Mass Spectrometry (MS/MS):

-

Utilize an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[20] APCI is often favored for smaller, less polar nitrosamines.[19]

-

Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity.

-

Monitor at least two specific precursor-to-product ion transitions for the analyte to confirm its identity.

-

Causality: MRM provides two levels of mass filtering, drastically reducing background noise and allowing for confident detection and quantification at trace levels.

-

-

-

Data Analysis:

-

Integrate the peak areas for the analyte in both the samples and calibration standards.

-

Construct the calibration curve and determine the concentration of this compound in the samples using the regression equation.

-

Caption: Workflow for LC-MS/MS analysis of Nitrosamines.

Section 5: Safe Handling, Storage, and Disposal

Given its carcinogenic nature, strict safety protocols must be followed when handling this compound.[21][22]

Handling and Personal Protective Equipment (PPE)

-

All work must be conducted in a designated area, such as a certified chemical fume hood, to prevent inhalation.[21][23]

-

Wear appropriate PPE, including a lab coat, safety glasses with side shields, and impervious gloves (e.g., nitrile).[21][23]

-

Avoid formation of aerosols.[22] Open and handle receptacles with care.

-

Develop a standard operating procedure (SOP) for handling, including steps for cleaning spills and decontamination.[23]

Storage

-

Store in a secure, locked location with access restricted to authorized personnel.[21]

-

The recommended storage temperature is -20°C.

-

Containers must be tightly sealed, clearly labeled with the chemical name and a carcinogen warning sign.[21]

Disposal

-

Never dispose of nitrosamines down the drain or in general waste.[21]

-

All waste, including contaminated consumables (gloves, pipette tips, etc.), must be collected in clearly labeled, sealed containers.

-

A common and effective method for chemical degradation is reduction using an aluminum-nickel alloy powder in an aqueous alkali solution, which reduces the nitrosamine to less harmful corresponding amines.[24]

-

Alternatively, waste should be disposed of via a licensed hazardous waste contractor, typically through incineration.[21]

References

-

NITROSO(ACETOXYMETHYL)METHYLAMINE - FDA Global Substance Registration System. [Link]

-

Nitroso(acetoxymethyl)methylamine | CAS 56856-83-8 | SCBIO. [Link]

-

Report on Carcinogens, Fifteenth Edition - N-Nitrosamines: 15 Listings - National Toxicology Program (NTP). [Link]

-

Nitrosamines Standard (1X1 mL) - Safety Data Sheet. [Link]

-

Methanol, 1-(methylnitrosoamino)-, 1-acetate - CAS Common Chemistry. [Link]

-

This compound (definition) - REFERENCE.md. [Link]

-

NITROSO(ACETOXYMETHYL)-METHYLAMINE - ChemBK. [Link]

-

LKT Laboratories, Inc. - Nitroso(acetoxymethyl)methylamine - Amazon S3. [Link]

-

Stability of various alpha-esters of 1-(N-methyl-N-nitrosamino)-methanol in vitro and in vivo. [Link]

-

This compound - Stenutz. [Link]

-

Mechanisms of Nitrosamine Mutagenicity and Their Relationship to Rodent Carcinogenic Potency - Health and Environmental Sciences Institute. [Link]

-

Nitrosamines in Drugs: Regulations & What Pharma Companies Should Know - Colorcon. [Link]

-

Carcinogenicity of acetoxymethyl-methyl-nitrosamine after subcutaneous, intravenous and intrarectal applications in rats - PubMed. [Link]

-

Safe disposal of carcinogenic nitrosamines - PubMed. [Link]

-

Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. [Link]

-

Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PubMed Central. [Link]

-

N-Nitrosamines Analysis An Overview. [Link]

-

Carcinogenicity of N-nitroso-acetoxymethyl-methylamine (acetoxymethyl-methylnitrosamine) after inhalation in rats - PubMed. [Link]

-

Reactivities of N-Nitrosamines against Common Reagents and Reaction Conditions - PMC. [Link]

-

The Risk of Cancer Correlated with Nitrosamine Exposure. [Link]

-

Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies. [Link]

-

Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - MDPI. [Link]

-

Nitrosamine Degradation Pathways - ResolveMass Laboratories Inc. [Link]

-

An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants - DSpace@MIT. [Link]

-

Non‐Conventional Methodologies for the Synthesis of N‐Nitrosamines - Cardiff University. [Link]

- CN113735740A - Preparation method of demethyl itopride nitrosamine - Google P

-

Synthesis and Analysis of isotopically stable labelled Nitrosamines as MS standards for Drug Impurity Quality control | Request PDF - ResearchGate. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Nitroso(acetoxymethyl)methylamine | CAS 56856-83-8 | LKT Laboratories | Biomol.com [biomol.com]

- 3. NITROSO(ACETOXYMETHYL)METHYLAMINE [drugfuture.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. s3.amazonaws.com [s3.amazonaws.com]

- 6. chembk.com [chembk.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. Stability of various alpha-esters of 1-(N-methyl-N-nitrosamino)-methanol in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dspace.mit.edu [dspace.mit.edu]

- 11. Carcinogenicity of acetoxymethyl-methyl-nitrosamine after subcutaneous, intravenous and intrarectal applications in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Carcinogenicity of N-nitroso-acetoxymethyl-methylamine (acetoxymethyl-methylnitrosamine) after inhalation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 15. CN113735740A - Preparation method of demethyl itopride nitrosamine - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. ijpsjournal.com [ijpsjournal.com]

- 18. Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]

- 19. lcms.cz [lcms.cz]

- 20. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 21. chem.tamu.edu [chem.tamu.edu]

- 22. agilent.com [agilent.com]

- 23. How to deal with Nitrosamine standards? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]

- 24. Safe disposal of carcinogenic nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vivo Mechanism of Action of Methyl(acetoxymethyl)nitrosamine (AMMN)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl(acetoxymethyl)nitrosamine (AMMN), also known as DMN-OAc, is a potent carcinogenic and teratogenic alkylating agent.[1][2] Unlike its parent compound, dimethylnitrosamine (DMN), which requires metabolic activation via cytochrome P450-mediated α-hydroxylation, AMMN serves as a more direct-acting carcinogen. It is a synthetic ester of the presumed ultimate reactive metabolite of DMN.[1] This guide provides a comprehensive technical overview of the in vivo mechanism of action of AMMN, from its initial metabolic processing to the induction of genetic lesions and subsequent pathological consequences. We will explore the enzymatic activation, the generation of the ultimate electrophile, the spectrum of DNA adducts formed, cellular repair responses, and the resulting organ-specific carcinogenicity, supported by key experimental methodologies.

Introduction: The Significance of AMMN in Carcinogenesis Research

N-nitrosamines are a major class of chemical carcinogens found in tobacco smoke, certain foods, and industrial products, and can also be formed endogenously.[3][4] The carcinogenicity of most dialkylnitrosamines, such as DMN, is dependent on metabolic activation, primarily through α-hydroxylation by cytochrome P450 (CYP) enzymes in the liver.[5][6] This process generates a highly unstable α-hydroxy nitrosamine, which then breaks down to yield a DNA-reactive electrophile.

This compound was synthesized to bypass this initial, often rate-limiting, CYP-dependent activation step.[1] It was designed as a stable, transportable precursor of the same reactive intermediate, allowing researchers to study the downstream events of nitrosamine carcinogenesis with greater precision. By delivering a pre-activated carcinogen, AMMN provides a powerful tool to investigate:

-

The chemical nature of the ultimate carcinogenic species.

-

The spectrum and distribution of DNA adducts in various tissues.

-

The role of DNA repair pathways in mitigating carcinogenicity.

-

The mechanisms of organotropism (target organ specificity) based on local metabolic capabilities rather than systemic P450 activity.

Its use has been pivotal in confirming that α-hydroxylation is a critical activation pathway for DMN and in elucidating the central role of DNA alkylation in the initiation of cancer.[1]

Metabolic Activation: From Ester to Electrophile

The carcinogenic action of AMMN in vivo is initiated by a deceptively simple metabolic step: ester hydrolysis. This process is fundamentally different from the activation of DMN and is central to understanding AMMN's unique toxicological profile.

The Role of Non-Specific Esterases

AMMN is bioactivated by the enzymatic cleavage of its acetoxy group. This reaction is catalyzed by a broad class of enzymes known as carboxylesterases (EC 3.1.1.1).[7][8][9] These hydrolases are ubiquitously distributed throughout the body, with significant activity found in the liver, intestine, lungs, kidneys, and blood plasma.[8][9] The widespread presence of these enzymes means that AMMN can be activated locally in a multitude of tissues, a key factor in its pattern of carcinogenicity.[10]

The hydrolysis reaction converts AMMN into a highly unstable intermediate, N-nitroso-N-(hydroxymethyl)methylamine .

Spontaneous Decomposition and Generation of the Methyldiazonium Ion

The N-nitroso-N-(hydroxymethyl)methylamine intermediate is transient and immediately undergoes spontaneous (non-enzymatic) decomposition. This breakdown releases formaldehyde and generates the ultimate carcinogenic species: the methyldiazonium ion (CH₃N₂⁺) .[3][11] This highly electrophilic cation is a powerful methylating agent and the primary mediator of AMMN's genotoxicity.

The entire activation sequence can be visualized as a two-step process that efficiently delivers a potent DNA alkylating agent directly to cells.

Molecular Mechanism of Genotoxicity: DNA Adduct Formation

The methyldiazonium ion generated from AMMN is a classic Sₙ1-type alkylating agent. It readily attacks nucleophilic centers within the DNA molecule, forming covalent bonds and creating what are known as DNA adducts.[12][13] The formation of these adducts, particularly those that are misrepaired or persist through DNA replication, is the critical initiating event in chemical carcinogenesis.[14][15]

Spectrum of DNA Adducts

The methyldiazonium ion reacts with multiple nitrogen and oxygen atoms in DNA bases. While many different adducts are formed, several are particularly significant due to their abundance or mutagenic potential.[16][17]

-

N7-methylguanine (7-meG): This is the most abundant adduct, typically accounting for 70-80% of total methylation.[18] While it can lead to depurination, it is not considered highly miscoding.

-

O⁶-methylguanine (O⁶-meG): Though a minor adduct (~5-7% of total methylation), O⁶-meG is the most critical lesion for the mutagenic and carcinogenic activity of simple methylating agents.[5][19] Its formation is strongly correlated with cancer initiation. The methyl group at the O⁶ position disrupts the normal Watson-Crick hydrogen bonding, causing the modified guanine to preferentially pair with thymine instead of cytosine during DNA replication.[20] If not repaired, this leads to a G:C → A:T transition mutation in the next round of replication.[13]

-

N3-methyladenine (3-meA): This is another relatively abundant N-alkylation adduct. It is cytotoxic as it can block DNA replication, but it is efficiently removed by repair enzymes.[18]

-

Other Adducts: Other minor adducts include O⁴-methylthymine (O⁴-meT), O²-methylthymine (O²-meT), O²-methylcytosine (O²-meC), and methylphosphotriesters (Me-P).[16]

Summary of Major DNA Adducts

The quantitative data below summarizes the key characteristics of the primary DNA adducts formed by AMMN-derived methyldiazonium ions.

| Adduct | Typical Abundance | Primary Repair Pathway | Mutagenic Potential | Biological Consequence |

| N7-methylguanine (7-meG) | ~70-80% | Base Excision Repair (BER) | Low | Can lead to apurinic sites |

| O⁶-methylguanine (O⁶-meG) | ~5-7% | MGMT (Direct Reversal) | High | Causes G:C → A:T transitions |

| N3-methyladenine (3-meA) | ~10-15% | BER, ALKBH (Direct Reversal) | Low (but blocks replication) | Cytotoxic, replication block |

Cellular Defense: DNA Repair Pathways

Cells have evolved sophisticated repair mechanisms to counteract the deleterious effects of DNA alkylation. The fate of a cell exposed to AMMN—whether it undergoes apoptosis, senescence, or survives with mutations—is largely determined by the efficiency of these repair systems.

-

O⁶-Methylguanine-DNA Methyltransferase (MGMT): The primary defense against the highly mutagenic O⁶-meG lesion is a unique DNA repair protein called MGMT.[21] It functions as a "suicide enzyme" by stoichiometrically transferring the methyl group from the O⁶ position of guanine to a cysteine residue in its own active site.[13][22] This action directly restores the guanine base but irreversibly inactivates the MGMT protein, which is then targeted for degradation. The cellular capacity to repair O⁶-meG is therefore limited by the number of available MGMT molecules.

-

Base Excision Repair (BER): N-alkylated bases such as 7-meG and 3-meA are primarily handled by the BER pathway.[18] This multi-step process is initiated by a DNA glycosylase (e.g., AAG) that recognizes and excises the damaged base, creating an apurinic/apyrimidinic (AP) site. The DNA backbone at the AP site is then cleaved by an AP endonuclease, and the correct nucleotide is inserted by a DNA polymerase and sealed by a DNA ligase.

In Vivo Consequences: Organotropism and Carcinogenicity

The route of administration and the location of esterase activity heavily influence the organ-specific carcinogenicity of AMMN. This contrasts sharply with DMN, whose carcinogenicity is largely confined to organs with high CYP2E1 expression, like the liver.[5]

-

Local Carcinogenesis: When applied directly, AMMN acts as a potent local carcinogen. For instance, intrarectal application in rats induces a high incidence of colorectal tumors.[10] Subcutaneous injection can lead to sarcomas at the injection site.

-

Systemic Carcinogenesis: Following systemic administration (e.g., intraperitoneal injection), AMMN induces tumors in organs with high esterase activity and cell turnover. Studies in rats have shown a high incidence of epithelial tumors in the intestinal tract after a single intraperitoneal injection.[1] Inhalation studies have demonstrated that the nasal region and trachea are primary targets.[23] This demonstrates that even with systemic exposure, the activation can be localized to specific tissues.

The finding that AMMN potently induces intestinal tumors, whereas DMN does not, provides strong evidence for the hypothesis that the local generation of the ultimate carcinogen is a key determinant of organ specificity.[1]

Key Experimental Protocol: Detection of O⁶-Methylguanine by LC-MS/MS

Validating the mechanistic claims of AMMN action requires sensitive and specific detection of the key DNA adducts in vivo. The gold-standard method is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Objective: To quantify O⁶-meG levels in DNA isolated from a target tissue (e.g., rat colon) following AMMN administration.

Methodology:

-

Animal Dosing: Male Sprague-Dawley rats are administered a single dose of AMMN (e.g., 13 mg/kg, i.p.) or a vehicle control.[1]

-

Tissue Harvesting: At specific time points (e.g., 2, 6, 24, 48 hours) post-injection, animals are euthanized, and the target tissue is immediately harvested and flash-frozen in liquid nitrogen to halt metabolic activity and DNA repair.

-

DNA Isolation: Genomic DNA is isolated from the tissue using a standardized protocol (e.g., phenol-chloroform extraction or a commercial kit) ensuring high purity. RNA and protein contamination are removed with RNase and Proteinase K treatments, respectively.

-

DNA Hydrolysis: The purified DNA is enzymatically or chemically hydrolyzed to its constituent nucleosides. For O⁶-meG, neutral thermal hydrolysis is often preferred to minimize artifactual adduct formation.

-

Sample Purification: The hydrolyzed sample is purified, typically using solid-phase extraction (SPE), to remove unmodified nucleosides and other interfering substances, thereby enriching the sample for the adduct of interest.

-

LC-MS/MS Analysis:

-

Chromatography: The purified hydrolysate is injected into a high-performance liquid chromatography (HPLC) system, where O⁶-methyl-2'-deoxyguanosine (O⁶-medG) is separated from other components on a reverse-phase column.

-

Mass Spectrometry: The column eluent is directed into a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Detection: The instrument is set to monitor a specific precursor-to-product ion transition for O⁶-medG (e.g., m/z 282 → 166). A stable isotope-labeled internal standard (e.g., [¹⁵N₅]O⁶-medG) is used for accurate quantification.

-

-

Data Analysis: The amount of O⁶-meG is calculated by comparing the peak area ratio of the analyte to the internal standard against a standard calibration curve. Results are typically expressed as fmol of O⁶-meG per µmol of guanine.[24]

This self-validating system, through the use of an internal standard and specific mass transitions, provides highly trustworthy and reproducible quantification of the critical mutagenic lesion, directly linking AMMN exposure to the molecular damage that initiates carcinogenesis.

Conclusion

The in vivo mechanism of action of this compound is a clear and powerful model for understanding chemical carcinogenesis. Its action proceeds through a well-defined cascade:

-

Activation: Hydrolysis by ubiquitous esterases.

-

Electrophile Generation: Spontaneous decomposition to the methyldiazonium ion.

-

Genotoxicity: Alkylation of DNA to form a spectrum of adducts, with O⁶-methylguanine being the most mutagenic.

-

Biological Outcome: Induction of mutations (G:C → A:T transitions) if O⁶-meG is not repaired by MGMT prior to replication, leading to cancer initiation in tissues where it is activated.

AMMN's ability to bypass the need for P450 activation makes it an invaluable tool for isolating and studying the post-initiation events of nitrosamine toxicity. The insights gained from AMMN research continue to inform our understanding of DNA damage, repair, and the molecular origins of cancer, with direct relevance for both toxicology and the development of targeted chemotherapeutics.

References

-

Joshi, S. R., Rice, J. M., Wenk, M. L., Roller, P. P., & Keefer, L. K. (1977). Selective Induction of Intestinal Tumors in Rats by this compound, an Ester of the Presumed Reactive Metabolite of Dimethylnitrosamine. Journal of the National Cancer Institute, 58(5), 1531–1535. [Link]

-

Klein, R. G. (1983). Carcinogenicity of N-nitroso-acetoxymethyl-methylamine (acetoxymethyl-methylnitrosamine) after inhalation in rats. Toxicology, 27(2), 139–146. [Link]

-

Wiessler, M., & Habs, M. (1978). Carcinogenicity of acetoxymethyl-methyl-nitrosamine after subcutaneous, intravenous and intrarectal applications in rats. Zeitschrift für Krebsforschung und klinische Onkologie. Cancer research and clinical oncology, 91(2), 217–221. [Link]

-

Neumann, H. G. (2010). Aromatic amines: mechanisms of carcinogenesis and implications for risk assessment. Archives of toxicology, 84(6), 413–417. [Link]

-

Wang, M., Yu, N., & Hecht, S. S. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. International journal of molecular sciences, 23(9), 4559. [Link]

-

Hecht, S. S., & Spratt, T. E. (2020). Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines. Toxics, 8(3), 63. [Link]

-

Christmann, M., & Kaina, B. (2021). DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways. Cancers, 13(12), 2977. [Link]

-

National Toxicology Program. (2021). 15th Report on Carcinogens. N-Nitrosamines: 15 Listings. [Link]

-

Peterson, L. A. (2014). Context matters: Contribution of specific DNA adducts to the genotoxic properties of the tobacco specific nitrosamine NNK. Chemical research in toxicology, 27(8), 1329–1341. [Link]

-

Food and Drug Administration. (2020). Nitrosamines as Impurities in Drugs - Health Risk Assessment and Mitigation Public Workshop. [Link]

-

Neumann, H. G. (1988). The role of DNA damage in chemical carcinogenesis of aromatic amines. Journal of cancer research and clinical oncology, 114(1), 1–7. [Link]

-

Lai, D. Y., & Arcos, J. C. (1980). Metabolic activation of aromatic amines and dialkylnitrosamines. Life sciences, 27(25-26), 2443–2458. [Link]

-

Fukami, T., & Yokoi, T. (2012). The emerging role of human esterases. Drug metabolism and pharmacokinetics, 27(5), 466–477. [Link]

-

Veena, C. K., & Rashmi, R. (2014). A Review on Mechanism of Nitrosamine Formation, Metabolism and Toxicity in In Vivo. International Journal of Toxicology and Applied Pharmacology, 4(2), 26-34. [Link]

-

Doak, S. H., & Johnson, G. E. (2011). Monocyclic aromatic amines as potential human carcinogens: old is new again. Mutation research, 727(1-2), 1–10. [Link]

-

van den Berg, A. P. J., et al. (2020). Uncovering metabolic pathways in human alveolar macrophages in response to lipopolysaccharide. Respiratory research, 21(1), 22. [Link]

-

Christmann, M., & Kaina, B. (2023). Formation of O⁶-MeG DNA adducts and their analysis by qualitative and quantitative methods. ResearchGate. [Link]

-

Platzek, T., et al. (1983). Embryotoxicity induced by alkylating agents. Teratogenicity of acetoxymethyl-methylnitrosamine: dose-response relationship, application route dependency and phase specificity. Archives of toxicology, 52(1), 45–69. [Link]

-

Wang, M., Yu, N., & Hecht, S. S. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. PMC - PubMed Central. [Link]

-

Wang, M., Yu, N., & Hecht, S. S. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. ResearchGate. [Link]

-

Zhang, X. Z., & Li, Z. (2020). Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development. PMC. [Link]

-

Setshedi, K. Z., et al. (2025). A review on mechanism of nitrosamine formation, metabolism and toxicity in in vivo. ACS omega. [Link]

-

González-Corpas, A., et al. (2023). Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. International journal of molecular sciences. [Link]

-

Dinis-Oliveira, R. J., et al. (2021). In vivo and in vitro α-amanitin metabolism studies using molecular networking. Archives of toxicology, 95(8), 2739–2749. [Link]

-

Zhang, P., et al. (2025). In vivo NMN⁺ cycling supports E. coli growth. ResearchGate. [Link]

-

Williams, F. M. (1985). Clinical significance of esterases in man. Clinical pharmacokinetics, 10(5), 392–403. [Link]

-

Skhiladze, A. (2005). DNA Damage: Alkylation. eScholarship.org. [Link]

-

Albrecht, J., & Norenberg, M. D. (1991). Effects of acute hyperammonemia in vivo on oxidative metabolism in nonsynaptic rat brain mitochondria. Journal of neuroscience research, 28(3), 406–413. [Link]

-

Lijinsky, W., et al. (1988). Carcinogenicity tests of methyl-n-amylnitrosamine (MNAN) administered to newborn and adult rats and hamsters and adult mice and of 2-oxo-MNAN administered to adult rats. Journal of cancer research and clinical oncology, 114(3), 241–244. [Link]

-

Wikipedia. (n.d.). Mustard gas. [Link]

-

Fu, D., et al. (2012). Regulation of DNA Alkylation Damage Repair: Lessons and Therapeutic Opportunities. PMC - PubMed Central. [Link]

-

Sharma, R., et al. (2023). Esterases: Mechanisms of Action, Biological Functions, and Application Prospects. MDPI. [Link]

-

Kaina, B., et al. (2011). O(6)-Methylguanine-DNA methyltransferase (MGMT) in normal tissues and tumors: enzyme activity, promoter methylation and immunohistochemistry. Biochimica et biophysica acta, 1816(2), 105–116. [Link]

-

Meyer, A. S., et al. (2002). O6-alkylguanine-DNA alkyltransferases repair O6-methylguanine in DNA with Michaelis-Menten-like kinetics. Biochemistry, 41(41), 12459–12468. [Link]

-

Laizure, S. C., et al. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance? PMC - PubMed Central. [Link]

-

Gresse, R., et al. (2014). Metabolic pathways involved in the release of ammonia by EHEC EDL933. ResearchGate. [Link]

-

Williams, G. M., & Iatropoulos, M. J. (2021). Food-Borne Chemical Carcinogens and the Evidence for Human Cancer Risk. MDPI. [Link]

-

Christmann, M., & Kaina, B. (2021). DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways. MDPI. [Link]

-

Warren, J. J., & Beese, L. S. (2006). The structural basis for the mutagenicity of O(6)-methyl-guanine lesions. The Journal of biological chemistry, 281(23), 16166–16173. [Link]

-

Souliotis, V. L., et al. (1995). Comparative study of the formation and repair of O6-methylguanine in humans and rodents treated with dacarbazine. Carcinogenesis, 16(10), 2441–2447. [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Embryotoxicity induced by alkylating agents. Teratogenicity of acetoxymethyl-methylnitrosamine: dose-response relationship, application route dependency and phase specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. N-Nitrosamines: 15 Listings - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Metabolic activation of aromatic amines and dialkylnitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Review on Mechanism of Nitrosamine Formation, Metabolism and Toxicity in In Vivo | Semantic Scholar [semanticscholar.org]

- 7. The emerging role of human esterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Clinical significance of esterases in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Carcinogenicity of acetoxymethyl-methyl-nitrosamine after subcutaneous, intravenous and intrarectal applications in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. escholarship.org [escholarship.org]

- 13. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways [mdpi.com]

- 14. The role of DNA damage in chemical carcinogenesis of aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. hesiglobal.org [hesiglobal.org]

- 17. Context matters: Contribution of specific DNA adducts to the genotoxic properties of the tobacco specific nitrosamine NNK - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Regulation of DNA Alkylation Damage Repair: Lessons and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 19. fda.gov [fda.gov]

- 20. The structural basis for the mutagenicity of O(6)-methyl-guanine lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. O(6)-Methylguanine-DNA methyltransferase (MGMT) in normal tissues and tumors: enzyme activity, promoter methylation and immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. O6-alkylguanine-DNA alkyltransferases repair O6-methylguanine in DNA with Michaelis-Menten-like kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Carcinogenicity of N-nitroso-acetoxymethyl-methylamine (acetoxymethyl-methylnitrosamine) after inhalation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Comparative study of the formation and repair of O6-methylguanine in humans and rodents treated with dacarbazine - PubMed [pubmed.ncbi.nlm.nih.gov]

DNA adduct formation by Methyl(acetoxymethyl)nitrosamine

An In-Depth Technical Guide to DNA Adduct Formation by Methyl(acetoxymethyl)nitrosamine (AMMN)

Abstract

This compound (AMMN) is a potent carcinogenic and mutagenic compound that serves as a crucial model for studying the mechanisms of chemical carcinogenesis. As a stable ester of the highly unstable α-hydroxymethylnitrosamine, AMMN provides a reliable method for investigating the bioactivation pathways and the subsequent formation of DNA adducts that are central to its genotoxic effects. This guide offers a comprehensive technical overview of the metabolic activation of AMMN, the chemistry of the resultant DNA adducts, their biological consequences, and the analytical methodologies employed for their detection and quantification. We delve into the causality behind experimental choices, providing detailed, field-proven protocols for researchers, scientists, and drug development professionals. This document is structured to provide both foundational knowledge and practical application, grounded in authoritative scientific literature.

Introduction: The Significance of this compound (AMMN)

N-nitroso compounds are a significant class of chemical carcinogens found in tobacco smoke, certain foods, and formed endogenously in the gastrointestinal tract.[1] this compound (AMMN) is a synthetic N-nitrosamine that acts as a transport form for the reactive methylating agent derived from the metabolic α-hydroxylation of carcinogenic nitrosamines like N-nitrosodimethylamine (NDMA).[2][3] Its utility in research stems from its ability to spontaneously decompose under physiological conditions to generate a methyldiazonium ion, the ultimate electrophilic species responsible for DNA alkylation, without the need for metabolic activation by cytochrome P450 enzymes.[2][4][5] This direct-acting nature makes AMMN an invaluable tool for dissecting the specific DNA lesions responsible for mutagenesis and for elucidating the cellular repair pathways that counteract this damage. Understanding the interaction of AMMN with DNA is paramount for assessing the risks of environmental nitrosamine exposure and for developing strategies in cancer prevention and therapy.

Metabolic Activation of AMMN: Generation of the Ultimate Carcinogen

The carcinogenicity of AMMN is predicated on its chemical instability and conversion into a highly reactive electrophile. Unlike many other nitrosamines that require enzymatic oxidation, AMMN's activation pathway is a non-enzymatic, hydrolytic process.

The core of this process is the hydrolysis of the acetyl ester bond, catalyzed by cellular esterases or occurring spontaneously. This reaction releases acetic acid and generates the highly unstable α-hydroxymethyl-methylnitrosamine. This intermediate rapidly decomposes to yield formaldehyde and the methyldiazonium ion (CH₃N₂⁺). The methyldiazonium ion is the ultimate electrophilic reactant that readily attacks nucleophilic centers in cellular macromolecules, most critically, DNA.

Biological Consequences and Cellular Repair

The formation of DNA adducts triggers a cascade of cellular responses, ranging from tolerance and repair to mutagenesis, cell death, and carcinogenesis. [6]

-

Mutagenesis: As discussed, adducts like O⁶-MeG and O⁴-MeT are highly mutagenic because they alter the hydrogen-bonding face of the base, leading to mispairing during replication. [1][7]If these lesions are not repaired, they become fixed as permanent mutations in the genome.

-

Cytotoxicity and Apoptosis: Lesions that block the progression of DNA polymerase, such as N3-MeA and N7-MeG, can lead to replication fork collapse and the formation of double-strand breaks. [8]If the damage is overwhelming, the cell may initiate programmed cell death (apoptosis) to prevent the propagation of a heavily damaged genome. [1]* Carcinogenesis: The accumulation of mutations in critical genes, such as proto-oncogenes and tumor suppressor genes, is a key initiating event in cancer. [9]The G:C to A:T transitions caused by O⁶-MeG are hallmark mutations found in tumors induced by methylating agents.

Cells have evolved sophisticated DNA repair pathways to counteract the deleterious effects of these adducts. [10]* Base Excision Repair (BER): This pathway is the primary mechanism for repairing smaller base lesions like N7-MeG and N3-MeA. [11]The process is initiated by a DNA glycosylase that recognizes and excises the damaged base, creating an abasic site which is then further processed and filled in by other enzymes. * Direct Reversal: The highly mutagenic O⁶-MeG adduct is repaired by a unique "suicide" enzyme called O⁶-methylguanine-DNA methyltransferase (MGMT). MGMT directly transfers the methyl group from the guanine to one of its own cysteine residues. [12]This reaction is stoichiometric, not catalytic, meaning one molecule of MGMT is consumed for each lesion repaired.

Quantitative Summary of Major DNA Adducts

The following table summarizes the key characteristics of the primary DNA adducts formed by AMMN.

| Adduct | Site of Formation | Relative Abundance | Repair Pathway | Biological Consequence |

| N7-methylguanine (N7-MeG) | N7 of Guanine | High | Base Excision Repair (BER) | Cytotoxic; can lead to abasic sites |

| O⁶-methylguanine (O⁶-MeG) | O⁶ of Guanine | Low | Direct Reversal (MGMT) | Highly mutagenic and carcinogenic (G:C → A:T) |

| N3-methyladenine (N3-MeA) | N3 of Adenine | Moderate | Base Excision Repair (BER) | Cytotoxic; blocks DNA replication |

| O⁴-methylthymine (O⁴-MeT) | O⁴ of Thymine | Very Low | Direct Reversal/NER | Mutagenic (T:A → C:G) |

Analytical Methodologies for Adduct Detection

Detecting and quantifying the low levels of DNA adducts formed in biological systems requires highly sensitive and specific analytical techniques. [13][14][15]The two most prominent methods are the ³²P-postlabeling assay and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The ³²P-Postlabeling Assay

This technique is an ultrasensitive method capable of detecting as little as one adduct in 10⁹-10¹⁰ normal nucleotides. [16][17][18]It does not require prior knowledge of the adduct structure, making it excellent for screening for unknown DNA damage. [19]

-

DNA Digestion:

-

Adduct Enrichment (Nuclease P1 Method):

-

Rationale: To increase the sensitivity of the assay by selectively removing normal (unmodified) nucleotides. Nuclease P1 dephosphorylates normal 3'-mononucleotides but leaves most bulky adducts intact.

-

Procedure: Treat the DNA digest with nuclease P1. This step is crucial for achieving the highest sensitivity. [16]

-

-

Radiolabeling of Adducts:

-

Rationale: To attach a radioactive ³²P label to the 5'-hydroxyl group of the enriched adducted nucleotides, allowing for their sensitive detection.

-

Procedure: Incubate the enriched adduct fraction with T4 polynucleotide kinase (PNK) and high-specific-activity [γ-³²P]ATP. The kinase catalyzes the transfer of the terminal phosphate from ATP to the adduct. [17][19]

-

-

Chromatographic Separation:

-

Rationale: To separate the different radiolabeled adducts from each other and from any remaining normal nucleotides.

-

Procedure: Spot the labeled mixture onto a polyethyleneimine (PEI)-cellulose thin-layer chromatography (TLC) plate. Develop the chromatogram using a multi-directional solvent system to achieve high-resolution separation. [16][20]

-

-

Detection and Quantification:

-

Rationale: To visualize and quantify the separated adducts.

-

Procedure: Place the TLC plate against X-ray film (autoradiography) or a phosphor screen to visualize the adduct spots. Scrape the spots from the plate and measure their radioactivity using scintillation counting to quantify the adduct levels relative to the total amount of DNA analyzed.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high specificity and structural confirmation, making it the gold standard for identifying and quantifying known DNA adducts. [13][21][22]The method relies on separating the adducted nucleosides or bases by liquid chromatography and then identifying them based on their unique mass-to-charge ratio and fragmentation pattern. [21][23]

-

DNA Digestion to Deoxynucleosides:

-

Rationale: To release the adducted deoxynucleosides from the DNA backbone for analysis. Unlike ³²P-postlabeling, complete enzymatic digestion to the nucleoside level is critical. [21] * Procedure: Digest 10-50 µg of purified DNA using a cocktail of DNase I, nuclease P1, and alkaline phosphatase. This combination ensures complete hydrolysis to individual deoxynucleosides.

-

-

Sample Preparation and Internal Standard Spiking:

-

Rationale: To remove interfering substances and to add a known amount of a stable isotope-labeled internal standard corresponding to the adduct of interest. This standard is essential for accurate quantification, as it corrects for sample loss during preparation and variations in instrument response. [21] * Procedure: Perform solid-phase extraction (SPE) or liquid-liquid extraction to clean up the sample. Before extraction, spike the sample with a known quantity of the synthesized, isotopically labeled adduct standard (e.g., [¹³C,¹⁵N]-O⁶-methyldeoxyguanosine).

-

-

LC Separation:

-

Rationale: To separate the target adduct from the vast excess of normal deoxynucleosides and other matrix components before it enters the mass spectrometer.

-

Procedure: Inject the prepared sample onto a reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) column. Develop a gradient of aqueous and organic mobile phases to elute the deoxynucleosides based on their hydrophobicity.

-

-

MS/MS Detection and Quantification:

-

Rationale: To specifically detect and quantify the target adduct using its unique mass and fragmentation pattern.

-

Procedure: Interface the LC eluent with a tandem mass spectrometer operating in electrospray ionization (ESI) positive mode. Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. In this mode, the first mass analyzer (Q1) selects the precursor ion (the protonated molecular ion of the adduct), the ion is fragmented in the collision cell (q2), and the second mass analyzer (Q3) selects a specific product ion for detection. [23]

-

-

Data Analysis:

-

Rationale: To calculate the amount of the adduct in the original sample.

-

Procedure: Construct a calibration curve using known amounts of the adduct standard. Quantify the native adduct by comparing the ratio of its peak area to that of the co-eluting internal standard against the calibration curve.

-

Conclusion

This compound is a quintessential tool for the study of chemical carcinogenesis. Its direct-acting nature allows for precise investigations into the formation of critical DNA lesions, such as N7-methylguanine and the highly mutagenic O⁶-methylguanine. The interplay between the formation of these adducts and the cellular DNA repair machinery ultimately determines the biological outcome, which can range from successful repair to mutation and the initiation of cancer. Advanced analytical techniques like ³²P-postlabeling and LC-MS/MS provide the sensitivity and specificity required to probe these molecular events. A thorough understanding of the mechanisms of AMMN-induced DNA damage provides invaluable insights for researchers in toxicology, oncology, and drug development, aiding in the assessment of carcinogenic risk and the design of novel therapeutic interventions.

References

-

Phillips DH, Arlt VM. The 32P-postlabeling assay for DNA adducts. Nat Protoc. 2007;2(11):2772-81. [Link]

-

Phillips DH. The 32P-postlabelling assay for DNA adducts. Nat Protoc. 2007;2(11):2772-81. [Link]

-

Jones NJ. ³²P-postlabelling for the sensitive detection of DNA adducts. Methods Mol Biol. 2012;817:135-46. [Link]

-

Totsuka Y, Nishigaki R, Ishihara J, et al. 32P-Postlabeling/polyacrylamide gel electrophoresis analysis: application to the detection of DNA adducts. Methods Mol Biol. 2003;214:239-47. [Link]

-

Wikipedia. O6-Methylguanine. [Link]

-

Arlt VM. 32P-Postlabeling Analysis of DNA Adducts. In: D.M. Mueller (ed.), Methods in Molecular Biology, vol 291. Humana Press; 2005. [Link]

-

Fu D, Calvo JA, Samson LD. Methylating agents and DNA repair responses: methylated bases and sources of strand breaks. Chem Res Toxicol. 2012;25(10):2039-55. [Link]

-

Kyrtopoulos SA, Souliotis VL, Valavanis C, et al. Accumulation of O6-methylguanine in human DNA after therapeutic exposure to methylating agents and its relationship with biological effects. Environ Health Perspect. 1996;104 Suppl 3:557-60. [Link]

-

Ruan Q, Jia Z, Chen F. Methods for aromatic and heterocyclic amine carcinogen-DNA adduct analysis by liquid chromatography-tandem mass spectrometry. J Vis Exp. 2008;(22):980. [Link]

-

Sedgwick B. Repairing DNA-methylation damage. Nat Rev Mol Cell Biol. 2004;5(2):148-57. [Link]

-

Fu D, Calvo JA, Samson LD. Methylating agents and DNA repair responses: methylated bases and sources of strand breaks. Scilit. 2012;25(10):2039-55. [Link]

-

Guza R, Koberna K, Ligasova A, et al. Chemical biology of mutagenesis and DNA repair: cellular responses to DNA alkylation. Carcinogenesis. 2015;36(10):1101-12. [Link]

-

Warren JJ, Forsberg LJ, Beese LS. The structural basis for the mutagenicity of O(6)-methyl-guanine lesions. Proc Natl Acad Sci U S A. 2006;103(51):19301-6. [Link]

-

Li Y, Hecht SS. Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines. Int J Mol Sci. 2022;23(9):5109. [Link]

-

Singer B. Methylation of the O 6 Position of Guanine in DNA is the Most Likely Initiating Event in Carcinogenesis by Methylating Agents. Cancer Invest. 1984;2(3):233-238. [Link]

-

Chan CL, Wu Z, Eastman A, Bresnick E. Conformational change in human DNA repair enzyme O6-methylguanine-DNA methyltransferase upon alkylation of its active site by SN1 (indirect-acting) and SN2 (direct-acting) alkylating agents: breaking a "salt-link". Biochemistry. 1999;38(20):6541-8. [Link]

-

Turesky RJ, Lang NP, Butler MA, Teitel CH, Kadlubar FF. Metabolic activation of carcinogenic heterocyclic aromatic amines by human liver and colon. Carcinogenesis. 1991;12(10):1839-45. [Link]

-

Li Y, Liu Y, Li H, et al. Mass Spectrometry Based Ultrasensitive DNA Methylation Profiling Using Target Fragmentation Assay. Anal Chem. 2016;88(2):1253-60. [Link]

-

Lai DY, Arcos JC, Argus MF. Metabolic activation of aromatic amines and dialkylnitrosamines. IARC Sci Publ. 1980;(27):41-54. [Link]

-

Le F, Traube FR, Adamczyk A, et al. Global DNA-methylation in quantitative epigenetics: orbitrap mass spectrometry. Front Chem. 2024;12:1359649. [Link]

-

Wang Y, Wang P, Li C, et al. Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts. Chem Soc Rev. 2015;44(22):8124-44. [Link]

-

CD Genomics. Comprehensive Insights into DNA Methylation Analysis. [Link]

-

Voehler M, Balbo S. Mass spectrometry of structurally modified DNA. R Discovery. 2013. [Link]

-

Szyfter K, Stanczyk M, Jablonska M, et al. Impact of NMDA receptor activation on DNA damage in PC12 neuron-like cell cultures in the presence of β-amyloid peptides. Int J Mol Sci. 2021;22(21):11993. [Link]

-

Doak SH, Jenkins GJ, Johnson GE, et al. How accurate is in vitro prediction of carcinogenicity? Mutat Res. 2012;746(1):1-4. [Link]

-

Li Y, Hecht SS. Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines. Research Square. 2022. [Link]

-

Luan Y, Castranova V, Flynn DC, et al. The mutagenicity and carcinogenicity of inorganic manganese compounds: a synthesis of the evidence. J Environ Sci Health C Environ Carcinog Ecotoxicol Rev. 2005;23(2):271-99. [Link]

-

Christmann M, Kaina B. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways. Cancers (Basel). 2021;13(10):2445. [Link]

-

U.S. Food and Drug Administration. Nitrosamines as Impurities in Drugs - Health Risk Assessment and Mitigation Public Workshop. 2020. [Link]

-

International Agency for Research on Cancer. GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES 1. Metabolic Activation. IARC Monogr Eval Carcinog Risks Hum. 2010;99:41-5. [Link]

-

Li Y, Hecht SS. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. Toxics. 2022;10(5):233. [Link]

-

Vainio H. Analytical methods in DNA and protein adduct analysis. Basic Clin Pharmacol Toxicol. 2011;108(2):71-5. [Link]

-

Chapman KE, Keston-Smith J, Tiley CB, et al. A novel, integrated in vitro carcinogenicity test to identify genotoxic and non-genotoxic carcinogens using human lymphoblastoid cells. Arch Toxicol. 2018;92(2):787-802. [Link]

-

Millard JT, Saffhill R. The Formation and Biological Significance of N7-Guanine Adducts. Carcinogenesis. 1994;15(3):399-406. [Link]

-

Lijinsky W, Taylor HW, Keefer LK. Carcinogenicity tests of methyl-n-amylnitrosamine (MNAN) administered to newborn and adult rats and hamsters and adult mice and of 2-oxo-MNAN administered to adult rats. J Natl Cancer Inst. 1976;57(6):1311-3. [Link]

-

Meyer JN, Boyd WA, GEMS-C. elegans-Tox consortium. Effects of Manganese on Genomic Integrity in the Multicellular Model Organism Caenorhabditis elegans. Genes (Basel). 2021;12(10):1598. [Link]

-

Swoboda KR, Yang J, Singleton TL, et al. Biological consequences of oxidative stress-induced DNA damage in Saccharomyces cerevisiae. Nucleic Acids Res. 2008;36(13):4409-19. [Link]

-

Farmer PB, Singh R. Methods for the detection of DNA adducts. Methods Mol Biol. 2008;472:245-66. [Link]

-

Li Y, Hecht SS. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. MDPI. 2022. [Link]

-

Phillips DH, Farmer PB, Beland FA, et al. Methods of DNA adduct determination and their application to testing compounds for genotoxicity. Environ Mol Mutagen. 2000;35(3):222-33. [Link]

-

Figure from: DNA repair mechanisms protect our genome from carcinogenesis. ResearchGate. 2014. [Link]

-

Soeteman-Hernández LG, Johnson GE, Slob W. Estimating the carcinogenic potency of chemicals from the in vivo micronucleus test. Mutagenesis. 2016;31(1):119-29. [Link]

-

Wang P, Wang Y. Genotoxic effects of the major alkylation damage N7-methylguanine and methyl formamidopyrimidine. Nucleic Acids Res. 2018;46(18):9446-9455. [Link]

-

Farmer PB, Singh R. Methods for the Detection of DNA Adducts. In: D. Brusick (ed.), Methods in Molecular Biology, vol 472. Humana Press; 2008. [Link]

-

Butler MA, Iwasaki M, Guengerich FP, Kadlubar FF. Metabolic activation of aromatic amines by human pancreas. ResearchGate. 1989. [Link]

-

Fabrega C, Hausmann S, Shen V, et al. Structure and mechanism of mRNA cap (guanine-N7) methyltransferase. Mol Cell. 2004;13(1):77-89. [Link]

-

Saffhill R, Margison GP, O'Connor PJ. Mechanisms of carcinogenesis induced by alkylating agents. Biochim Biophys Acta. 1985;823(2):111-45. [Link]

-

Maiti A, Drohat AC. Depurination of N7-methylguanine by DNA glycosylase AlkD is dependent on the DNA backbone. J Biol Chem. 2013;288(50):35914-22. [Link]

-

Wikipedia. Mustard gas. [Link]

Sources

- 1. 6-O-Methylguanine - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. hesiglobal.org [hesiglobal.org]

- 4. Metabolic activation of aromatic amines and dialkylnitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. The structural basis for the mutagenicity of O(6)-methyl-guanine lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Impact of NMDA receptor activation on DNA damage in PC12 neuron-like cell cultures in the presence of β-amyloid peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Repairing DNA-methylation damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Conformational change in human DNA repair enzyme O6-methylguanine-DNA methyltransferase upon alkylation of its active site by SN1 (indirect-acting) and SN2 (direct-acting) alkylating agents: breaking a "salt-link" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Analytical methods in DNA and protein adduct analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Methods for the detection of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Methods of DNA adduct determination and their application to testing compounds for genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 32P-Postlabeling Analysis of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]

- 19. ³²P-postlabelling for the sensitive detection of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]